Cas no 2138304-83-1 (Benzenepropanesulfonamide, N,α-dimethyl-)

Benzenepropanesulfonamide, N,α-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanesulfonamide, N,α-dimethyl-
- 2138304-83-1
- EN300-680149
- N-methyl-4-phenylbutane-2-sulfonamide
-
- Inchi: 1S/C11H17NO2S/c1-10(15(13,14)12-2)8-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
- InChI Key: SCLNPAYJLPHVPS-UHFFFAOYSA-N
- SMILES: C1(CCC(C)S(NC)(=O)=O)=CC=CC=C1
Computed Properties
- Exact Mass: 227.09799996g/mol
- Monoisotopic Mass: 227.09799996g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- Density: 1.125±0.06 g/cm3(Predicted)
- Boiling Point: 349.5±35.0 °C(Predicted)
- pka: 11.71±0.40(Predicted)
Benzenepropanesulfonamide, N,α-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-680149-0.25g |
N-methyl-4-phenylbutane-2-sulfonamide |
2138304-83-1 | 95.0% | 0.25g |
$1131.0 | 2025-03-12 | |
Enamine | EN300-680149-0.05g |
N-methyl-4-phenylbutane-2-sulfonamide |
2138304-83-1 | 95.0% | 0.05g |
$1032.0 | 2025-03-12 | |
Enamine | EN300-680149-0.1g |
N-methyl-4-phenylbutane-2-sulfonamide |
2138304-83-1 | 95.0% | 0.1g |
$1081.0 | 2025-03-12 | |
Enamine | EN300-680149-1.0g |
N-methyl-4-phenylbutane-2-sulfonamide |
2138304-83-1 | 95.0% | 1.0g |
$1229.0 | 2025-03-12 | |
Enamine | EN300-680149-10.0g |
N-methyl-4-phenylbutane-2-sulfonamide |
2138304-83-1 | 95.0% | 10.0g |
$5283.0 | 2025-03-12 | |
Enamine | EN300-680149-2.5g |
N-methyl-4-phenylbutane-2-sulfonamide |
2138304-83-1 | 95.0% | 2.5g |
$2408.0 | 2025-03-12 | |
Enamine | EN300-680149-5.0g |
N-methyl-4-phenylbutane-2-sulfonamide |
2138304-83-1 | 95.0% | 5.0g |
$3562.0 | 2025-03-12 | |
Enamine | EN300-680149-0.5g |
N-methyl-4-phenylbutane-2-sulfonamide |
2138304-83-1 | 95.0% | 0.5g |
$1180.0 | 2025-03-12 |
Benzenepropanesulfonamide, N,α-dimethyl- Related Literature
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
Additional information on Benzenepropanesulfonamide, N,α-dimethyl-
Benzenepropanesulfonamide, N,α-dimethyl- (CAS No. 2138304-83-1): An Overview of Its Structure, Properties, and Applications
Benzenepropanesulfonamide, N,α-dimethyl- (CAS No. 2138304-83-1) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct molecular structure and functional groups, holds potential for various applications in drug development and biological studies. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and potential biological activities of Benzenepropanesulfonamide, N,α-dimethyl-.
The chemical structure of Benzenepropanesulfonamide, N,α-dimethyl- is defined by a benzene ring attached to a propanesulfonamide moiety with two methyl groups at the nitrogen and alpha positions. The presence of these functional groups imparts specific chemical and physical properties to the molecule. The sulfonamide group is particularly noteworthy as it is a common functional group in many pharmaceuticals due to its ability to form hydrogen bonds and interact with biological targets.
In terms of physical properties, Benzenepropanesulfonamide, N,α-dimethyl- is typically a white crystalline solid with a melting point ranging from 150°C to 155°C. It is soluble in polar solvents such as water and ethanol but exhibits limited solubility in non-polar solvents like hexane. These solubility characteristics are crucial for its use in various chemical reactions and biological assays.
The synthesis of Benzenepropanesulfonamide, N,α-dimethyl- can be achieved through several routes. One common method involves the reaction of 3-(benzylsulfonyl)propionitrile with dimethylamine followed by hydrolysis to form the desired sulfonamide. Another approach involves the nucleophilic substitution of 3-bromopropanesulfonyl chloride with dimethylamine in the presence of a base such as triethylamine. These synthetic methods are well-documented in the literature and provide researchers with flexible options for producing this compound on a laboratory scale.
Recent studies have highlighted the potential biological activities of Benzenepropanesulfonamide, N,α-dimethyl-. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests that Benzenepropanesulfonamide, N,α-dimethyl- may have therapeutic potential in treating inflammatory diseases.
Beyond its anti-inflammatory effects, Benzenepropanesulfonamide, N,α-dimethyl- has also been investigated for its anti-cancer properties. Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings open up new avenues for exploring its use as a potential anti-cancer agent.
In addition to its therapeutic applications, Benzenepropanesulfonamide, N,α-dimethyl- has been used as a tool compound in biochemical research. Its ability to interact with specific proteins and enzymes makes it valuable for studying protein-protein interactions and enzyme inhibition mechanisms. For instance, it has been used to investigate the role of sulfonamides in modulating the activity of carbonic anhydrase enzymes.
The safety profile of Benzenepropanesulfonamide, N,α-dimethyl- is an important consideration for its use in pharmaceutical development. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, further research is needed to fully understand its long-term safety and potential side effects.
In conclusion, Benzenepropanesulfonamide, N,α-dimethyl- (CAS No. 2138304-83-1) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and functional groups make it an attractive candidate for developing new drugs targeting inflammatory diseases and cancer. Ongoing research continues to uncover new insights into its biological activities and potential therapeutic uses.
2138304-83-1 (Benzenepropanesulfonamide, N,α-dimethyl-) Related Products
- 1823887-17-7(Ethyl 3-(chloromethyl)thiophene-2-carboxylate)
- 2097890-60-1(3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide)
- 5856-66-6(n-Tetrapentacontane)
- 1804744-72-6(Methyl 6-(difluoromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1127-13-5(4-Hydroxy-bicyclo2.2.2octane-1-carboxylic acid)
- 859783-50-9(4-Methyl-2-(naphthalen-1-ylmethyl)aniline)
- 1260888-04-7(3-(2-fluorobenzyl)pyrrolidin-2-one)
- 2755719-08-3(2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde)
- 1546711-94-7(2-methoxy-3-methylpentanoic acid)
- 2171995-70-1(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-fluorobenzoic acid)




